molecular formula C15H20BrNO2 B3049415 tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 2055840-81-6

tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No. B3049415
CAS RN: 2055840-81-6
M. Wt: 326.23
InChI Key: ZCYBWOWJMOPMEM-UHFFFAOYSA-N
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Description

This compound is also known as tert-butyl 6-bromo-1,1-dimethylisoindoline-2-carboxylate . It has a molecular weight of 326.23 and is typically a white solid .


Molecular Structure Analysis

The linear formula of this compound is C15H20BRNO2 . For a more detailed molecular structure analysis, it would be beneficial to refer to the InChI key provided in the product documentation .


Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 326.23 . It is typically stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties, both in their natural and synthetic forms .

Antimicrobial Applications

Indole derivatives have been used in the treatment of various microbial infections . Their unique properties make them effective against a wide range of microbes .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, demonstrating the versatility of these compounds .

Antiviral Applications

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are similar to the compound , have been reported as antiviral agents . They have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Applications

Indole derivatives have been found to possess anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .

Antinociceptive Applications

Indole derivatives have been found to possess antinociceptive properties . This means they can be used to reduce sensitivity to painful stimuli .

Antipsychotic Applications

Indole derivatives have been found to possess antipsychotic properties . This makes them potentially useful in the treatment of various psychiatric conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The signal word is "Warning" .

Future Directions

While specific future directions for this compound are not mentioned in the available literature, similar compounds have been used in the design and synthesis of novel anti-cancer agents . This suggests potential future directions in the field of medicinal chemistry and oncology.

properties

IUPAC Name

tert-butyl 5-bromo-3,3-dimethyl-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-9-10-6-7-11(16)8-12(10)15(17,4)5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYBWOWJMOPMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121514
Record name 2H-Isoindole-2-carboxylic acid, 6-bromo-1,3-dihydro-1,1-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate

CAS RN

2055840-81-6
Record name 2H-Isoindole-2-carboxylic acid, 6-bromo-1,3-dihydro-1,1-dimethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055840-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Isoindole-2-carboxylic acid, 6-bromo-1,3-dihydro-1,1-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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